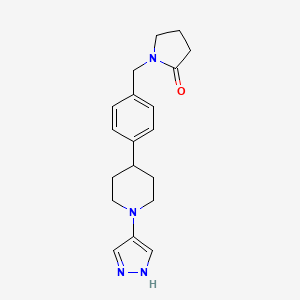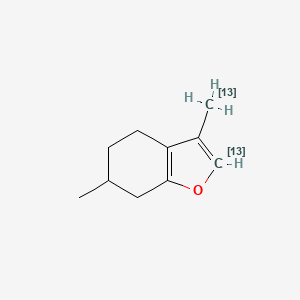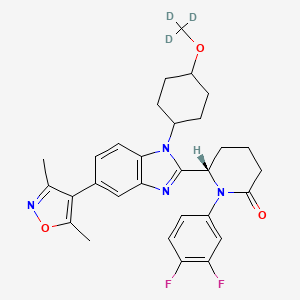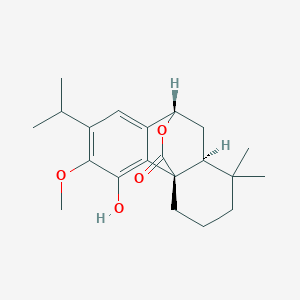
12-Methylcarnosol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Methylcarnosol is a phenolic diterpene-carnosone, a type of compound found in various plants, particularly in the Lamiaceae family. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C21H28O4, and it has a molecular weight of 344.4446 .
準備方法
The synthesis of 12-Methylcarnosol involves several steps, typically starting from natural sources or through synthetic routes. One common method involves the extraction from plants like Salvia officinalis. The compound can be isolated using chromatographic techniques. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
12-Methylcarnosol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetone, along with catalysts such as palladium on carbon. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
科学的研究の応用
12-Methylcarnosol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Industry: It is used in the formulation of cosmetic products due to its antioxidant properties.
作用機序
The mechanism of action of 12-Methylcarnosol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby potentially enhancing cholinergic transmission. Additionally, it may exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK .
類似化合物との比較
12-Methylcarnosol is similar to other phenolic diterpenes such as carnosic acid and carnosol. it lacks the ability to inhibit melanin synthesis, which is a characteristic feature of other phenolic diterpenes . This uniqueness makes this compound a distinct compound with specific applications in scientific research and industry.
Similar Compounds
- Carnosic acid
- Carnosol
- Rosmanol
- Rosmarinic acid
特性
分子式 |
C21H28O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
(1R,8S,10S)-3-hydroxy-4-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
InChI |
InChI=1S/C21H28O4/c1-11(2)12-9-13-14-10-15-20(3,4)7-6-8-21(15,19(23)25-14)16(13)17(22)18(12)24-5/h9,11,14-15,22H,6-8,10H2,1-5H3/t14-,15-,21+/m0/s1 |
InChIキー |
SLKLTLJLWMEJLZ-VFCRVFHLSA-N |
異性体SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)OC |
正規SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)
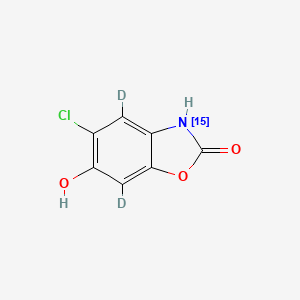
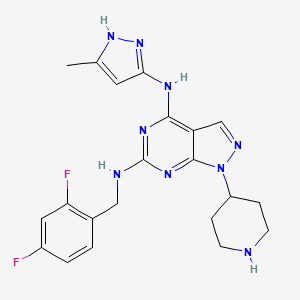
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)


